![molecular formula C19H31N3OS B4082837 1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide](/img/structure/B4082837.png)
1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide, also known as A-769662, is a potent and selective activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates metabolism and maintains energy homeostasis. A-769662 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and metabolic disorders.
Wirkmechanismus
1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide activates AMPK by binding to the regulatory subunit of AMPK, causing a conformational change that leads to the activation of the catalytic subunit. AMPK activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways, resulting in the production of ATP and the restoration of energy homeostasis.
Biochemical and Physiological Effects:
1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide induces apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In diabetic animal models, 1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide improves glucose uptake and insulin sensitivity by activating the AMPK pathway and increasing the expression of glucose transporter 4 (GLUT4). In metabolic disorder animal models, 1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide reduces obesity by increasing energy expenditure and reducing lipid accumulation in adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its potency and selectivity for AMPK, its ability to activate AMPK in a dose-dependent manner, and its ability to activate AMPK in the absence of upstream signals. However, 1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide. One direction is to further investigate the potential therapeutic applications of 1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide in cancer, diabetes, and metabolic disorders. Another direction is to develop more potent and selective AMPK activators based on the structure of 1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide. Additionally, the development of new delivery methods for 1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide could improve its solubility and bioavailability, making it more suitable for clinical applications.
Wissenschaftliche Forschungsanwendungen
1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In diabetes research, 1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide has been shown to improve glucose uptake and insulin sensitivity, and to reduce blood glucose levels in diabetic animal models. In metabolic disorder research, 1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide has been shown to improve lipid metabolism and reduce obesity in animal models.
Eigenschaften
IUPAC Name |
1-[1-(1-adamantyl)ethylcarbamothioyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3OS/c1-12(19-9-13-6-14(10-19)8-15(7-13)11-19)21-18(24)22-4-2-16(3-5-22)17(20)23/h12-16H,2-11H2,1H3,(H2,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMXZQDLDLKBFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)N4CCC(CC4)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.